molecular formula C13H10N4O3 B2980739 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol CAS No. 36325-72-1

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol

Cat. No.: B2980739
CAS No.: 36325-72-1
M. Wt: 270.248
InChI Key: SFTUROBOXVSXCX-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used in various industrial applications due to their stability and effectiveness in different chemical processes.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its potential as a UV absorber in biological studies.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its stability and protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol typically involves the reaction of 2-aminophenol with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with 2-methyl-4-nitrophenol under controlled conditions to yield the desired product. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb ultraviolet light, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by absorbing and dissipating the energy from UV radiation. Additionally, the nitro and phenolic groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-butylphenol

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both nitro and phenolic groups enhances its reactivity and stability, making it suitable for a wide range of applications compared to its analogs.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-6-11(13(18)12(7-8)17(19)20)16-14-9-4-2-3-5-10(9)15-16/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTUROBOXVSXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319716
Record name 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36325-72-1
Record name 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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